molecular formula C20H20N4O2 B6426213 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxypyridine-3-carboxamide CAS No. 2034567-52-5

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxypyridine-3-carboxamide

Cat. No. B6426213
CAS RN: 2034567-52-5
M. Wt: 348.4 g/mol
InChI Key: LVHNDCIKGZPFEV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .


Synthesis Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ol, the molecular weight is 138.17 .

Scientific Research Applications

Pharmaceutical Applications

The compound, being a derivative of imidazo[1,2-a]pyridines, has potential pharmaceutical applications . Imidazo[1,2-a]pyridines are known for their varied medicinal applications, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Chemodivergent Synthesis

This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine is a significant development in the field of organic chemistry .

Material Science

The compound, being a derivative of imidazo[1,2-a]pyridines, could potentially be used in the field of material science . Imidazo[1,2-a]pyridines have been used in the synthesis of strongly-confined colloidal lead-halide perovskite quantum dots, which have applications in ultrahigh definition displays, solar cells, quantum computing, bioimaging, optical communications, and more .

Pesticide Formulations

The compound “F6570-2509” has been used in pesticide formulations . It has been added to the label of the product “F6570 EW Master Insecticide” as an active ingredient .

Quantum Technologies

Strongly-confined colloidal lead-halide perovskite quantum dots, which can be synthesized using imidazo[1,2-a]pyridines derivatives, have been used for single photon emission in quantum technologies .

Light-Emitting Diodes

Imidazo[1,2-a]pyridines derivatives have been used in the synthesis of strongly-confined colloidal lead-halide perovskite quantum dots, which have applications in light-emitting diodes .

Safety and Hazards

For the related compound 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ol, the safety information includes hazard statements H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new synthetic methods, especially those that can synthesize different structures from the same starting materials, is very meaningful . This could open up new possibilities for the design and synthesis of novel imidazo[1,2-a]pyridine derivatives with potential therapeutic applications.

properties

IUPAC Name

2-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNDCIKGZPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

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